N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-3-5-12(6-4-11)21-10-8-14(19)18-16-13(7-9-22-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFRYNJPUQAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Formation of the Amide Bond: The next step involves the formation of the amide bond between the thiophene ring and the propanamido group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate leaving group on the propanamido moiety.
Methylation: Finally, the methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in biological studies to understand its interactions with various enzymes and receptors, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
(a) 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
- Key Differences: The addition of 4,5-dimethyl groups on the thiophene ring distinguishes this analog from the target compound.
- Synthesis Relevance : The dimethyl variant is listed as a commercial product with standardized purity and safety protocols, emphasizing its utility in research .
(b) 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an)
- Key Differences: This compound features a dihydrothiophene ring (partially saturated), a cyano group at position 4, and a phenyl substituent at position 3. The reduced ring system could influence conformational flexibility and electronic properties compared to the fully aromatic target compound .
- Functional Impact : The dihydrothiophene moiety may reduce aromatic stacking interactions but improve solubility.
(c) N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)
- Key Differences: Replaces the p-tolylthio-propanamido group with a hydrazinyl-oxoethyl chain.
Sulfur-Containing Aromatic Amides
(a) Axitinib (N-Methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide)
- Key Differences: Axitinib replaces the thiophene core with a benzamide scaffold and incorporates a pyridinylethenyl-indazole sulfanyl group.
- Pharmacological Insight : The target compound’s p-tolylthio group may mimic Axitinib’s sulfanyl moiety, suggesting possible kinase inhibition activity.
(b) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
Data Tables: Structural and Property Comparison
Table 1. Structural Features of Selected Thiophene Derivatives
Biological Activity
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, an amide functional group, and a p-tolylthio moiety. This unique combination contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 290.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 10 µg/mL.
Case Study: Antibacterial Efficacy
In a controlled laboratory study, the compound was evaluated for its antibacterial properties using the disk diffusion method. The results indicated that:
- Inhibition Zone : The compound produced an inhibition zone of 15 mm against E. coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 8 µg/mL.
Anticancer Properties
Another area of interest is the compound's potential anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Further research is required to elucidate the specific pathways involved.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition Zone: 15 mm | |
| S. aureus | MIC: 8 µg/mL | ||
| Anticancer | MCF-7 | Induces apoptosis | |
| HeLa | Disrupts mitochondrial function |
Toxicological Profile
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Initial toxicity studies indicate that it may cause mild irritation upon contact with skin and eyes but shows low acute toxicity in oral administration.
Safety Considerations
- Irritation : Causes skin and eye irritation.
- Acute Toxicity : LD50 > 500 mg/kg in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
